1,2-Diethylnaphthalene
Overview
Description
1,2-Diethylnaphthalene: is an organic compound with the molecular formula C14H16 . It is a derivative of naphthalene, where two ethyl groups are substituted at the 1 and 2 positions of the naphthalene ring. This compound is part of the polycyclic aromatic hydrocarbons (PAHs) family, which are known for their stability and aromatic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Diethylnaphthalene can be synthesized through various methods. One common method involves the alkylation of naphthalene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under reflux conditions to ensure complete substitution at the desired positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the catalytic hydrogenation of naphthalene followed by ethylation. This process ensures high yields and purity of the final product. The use of continuous flow reactors and optimized reaction conditions can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 1,2-Diethylnaphthalene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form naphthoquinones or other oxygenated derivatives.
Reduction: Hydrogenation can reduce it to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce additional functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromic acid.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Friedel-Crafts alkylation or acylation using aluminum chloride as a catalyst.
Major Products:
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: Dihydro derivatives of this compound.
Substitution: Various alkylated or acylated naphthalene derivatives.
Scientific Research Applications
1,2-Diethylnaphthalene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex aromatic compounds and as a model compound in studies of PAHs.
Biology: Its derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its structural similarity to biologically active PAHs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1,2-diethylnaphthalene involves its interaction with various molecular targets and pathways. As a PAH, it can intercalate into DNA, affecting gene expression and potentially leading to mutagenic effects. Its derivatives may also interact with enzymes and receptors, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
1,2-Dimethylnaphthalene: Similar in structure but with methyl groups instead of ethyl groups.
1,4-Diethylnaphthalene: Ethyl groups substituted at different positions on the naphthalene ring.
2,6-Diethylnaphthalene: Another positional isomer with ethyl groups at the 2 and 6 positions.
Uniqueness: 1,2-Diethylnaphthalene is unique due to its specific substitution pattern, which influences its chemical reactivity and physical properties. This makes it a valuable compound for studying the effects of alkyl substitution on the naphthalene ring and for developing new materials and chemicals with tailored properties .
Properties
IUPAC Name |
1,2-diethylnaphthalene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16/c1-3-11-9-10-12-7-5-6-8-14(12)13(11)4-2/h5-10H,3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UUCHLIAGHZJJER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC=CC=C2C=C1)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80335741 | |
Record name | Diethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19182-11-7 | |
Record name | Diethylnaphthalene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80335741 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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